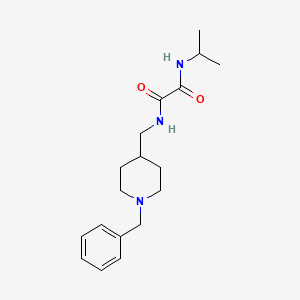

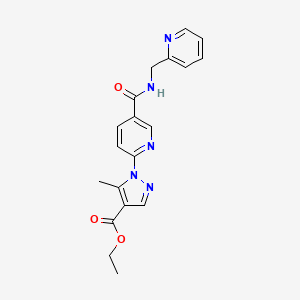

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

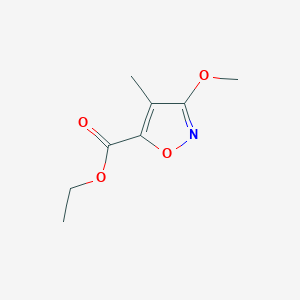

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide, also known as BICPIM, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. BICPIM belongs to the class of compounds known as positive allosteric modulators (PAMs) of the sigma-1 receptor, which is a protein found in the brain and other organs of the body.

Scientific Research Applications

Analgesic Development

The compound has been synthesized as part of research into new Fentanyl-derived opioid compounds . These are aimed at potent analgesic activity with reduced side effects, particularly for the treatment of neuropathic pain . The unique structure of this compound makes it a valuable starting material for the synthesis of a wide variety of Fentanyl-based analgesics.

Crystallographic Studies

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide has been characterized by NMR spectroscopy and single-crystal X-ray diffraction . Its crystal structure provides insights into the conformation of molecules that could influence the design of new drugs .

Pharmacological Applications

Piperidine derivatives, like our compound of interest, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry, being integral to the structure of various drugs .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. This compound can serve as a substrate for the synthesis of biologically active piperidines, which are crucial in drug construction .

Anticancer Research

Piperidine byproducts have shown several important pharmacophoric features and are utilized in therapeutic applications, including anticancer treatments. The compound’s derivatives could be explored for their potential in cancer therapy .

Neurological Disorders Treatment

Derivatives of this compound have applications in the treatment of neurological disorders such as Alzheimer’s disease. Their role in anti-Alzheimer’s research is significant due to the pharmacophoric features that piperidine structures offer .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By interacting with this enzyme, N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide may influence neurotransmission in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide .

properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-14(2)20-18(23)17(22)19-12-15-8-10-21(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLKHLOFONYRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2562950.png)

![(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2562954.png)

![4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile](/img/structure/B2562957.png)

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/no-structure.png)

![4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride](/img/structure/B2562966.png)

![4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2562969.png)